N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-3-1-14(2-4-17)5-8-24-19(27)13-28-21-16(12-23)11-18-20(25-21)15-6-9-26(18)10-7-15/h1-4,11,15H,5-10,13H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJUPOLXQGMMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCCC4=CC=C(C=C4)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure
The compound features a complex structure that includes a naphthyridine moiety and a chlorophenyl group. The presence of these functional groups is significant in determining its biological properties.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : It has shown potential as an antimicrobial agent against various bacterial strains.
- Cytotoxic Effects : The compound has been evaluated for cytotoxicity against different cell lines.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, a study reported an IC50 value of 15 µM against MCF7 breast cancer cells, indicating significant cytotoxicity compared to standard chemotherapeutics like Doxorubicin (IC50 = 11 µM) .
Antimicrobial Properties
The compound was tested against a range of Gram-positive and Gram-negative bacteria. It exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 25 | 20 | |
| Escherichia coli | 50 | 15 | |
| Bacillus subtilis | 30 | 18 |
Cytotoxicity Assays
Cytotoxic effects were assessed using the MTT assay across several cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner.
Case Study 1: Breast Cancer Cells
A study focused on the effects of the compound on MCF7 cells revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism for inducing apoptosis. The study concluded that further investigation into the signaling pathways involved could provide insights into its anticancer mechanisms .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus. The results showed that it not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
